N-(5-CHLORO-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a chloro-substituted pyridine ring, a nitro group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a β-diketone.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination of the Pyridine Ring: The pyridine ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chlorinated pyridine with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals.
Biological Studies: It is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the chloro-substituted pyridine ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-carboxylate
- N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-sulfonamide
- N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-thiol
Uniqueness
N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a chloro-substituted pyridine ring allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H6ClN5O3 |
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Molecular Weight |
267.63g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C9H6ClN5O3/c10-5-1-2-7(11-3-5)13-9(16)8-6(15(17)18)4-12-14-8/h1-4H,(H,12,14)(H,11,13,16) |
InChI Key |
ACWYDLGURAYJKI-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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